2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
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Overview
Description
2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a complex organic compound that features a combination of pyrazole, azetidine, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Moiety: The synthesis begins with the formation of the 1-methyl-1H-pyrazole-4-yl group through the reaction of hydrazine with an appropriate diketone under acidic conditions.
Sulfonylation: The pyrazole derivative is then sulfonylated using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Azetidine Ring Formation: The sulfonylated pyrazole is reacted with an azetidine precursor under basic conditions to form the azetidine ring.
Triazole Formation: Finally, the azetidine derivative is subjected to a cycloaddition reaction with an azide to form the 1,2,3-triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate, particularly in the development of inhibitors for specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidine
- 2-(1H-pyrazol-1-yl)pyridine
- 1,2,3-triazole derivatives
Uniqueness
2-(1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is unique due to its combination of three distinct moieties: pyrazole, azetidine, and triazole. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds. For example, the presence of the sulfonyl group enhances its solubility and reactivity, while the triazole ring provides stability and potential for bioactivity.
Properties
IUPAC Name |
2-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O2S/c1-13-7-9(4-12-13)18(16,17)14-5-8(6-14)15-10-2-3-11-15/h2-4,7-8H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPAGMTUQJGNFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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